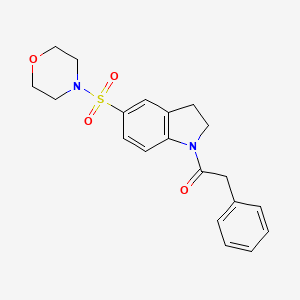

1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone

Description

Properties

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c23-20(14-16-4-2-1-3-5-16)22-9-8-17-15-18(6-7-19(17)22)27(24,25)21-10-12-26-13-11-21/h1-7,15H,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYNHUQLQXXIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone typically involves multi-step organic reactionsThe final step involves the attachment of the phenylethanone moiety via Friedel-Crafts acylation or similar reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The indoline core can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its anticancer and neuroprotective properties.

Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity or neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indoline/Indole Cores

1-Acetyl-5-(Morpholin-4-yl Sulfonyl)Indoline

- Structure: Differs by replacing the 2-phenylethanone with an acetyl group.

- Drug-likeness studies indicate a LogP of 2.1 and molecular weight of 364.4 g/mol, suggesting favorable bioavailability .

- Synthesis : Prepared via Pd/C-catalyzed hydrogenation and purified via flash chromatography, yielding 78% .

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone

- Structure : Indole core (unsaturated) vs. indoline (saturated), with a 4-chlorobenzyl substitution.

- Properties: The indole’s aromaticity may enhance π-stacking interactions, while the 4-chloro group increases electrophilicity.

(R)-2-Amino-1-(indolin-1-yl)-2-phenylethanone

- Structure: Features an amino group on the ethanone chain.

- Properties: The amino group introduces a hydrogen bond donor, improving target binding but increasing solubility challenges (e.g., LogP ~1.8) .

Analogues with Varied Substituents on the Aromatic Ring

1-[5-(Diphenylmethyl)-2,3,4-trihydroxyphenyl]-2-phenylethanone (CAS 95832-50-1)

- Structure : Diphenylmethyl and hydroxyl groups on the phenyl ring.

- Properties : Multiple hydroxyl groups increase hydrophilicity (LogP ~3.5) but reduce metabolic stability due to susceptibility to glucuronidation. Melting point: 155–158°C .

- Synthesis : Low-yield routes (<10%) using BF₃·Et₂O in dioxane .

1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-phenylethanone (CAS 130064-20-9)

Physicochemical and Pharmacological Comparisons

Table 1: Key Physicochemical Properties

*Estimated based on structural similarity.

Pharmacological Potential and Challenges

- Anti-Cancer Activity: Pyrazolinyl-indole derivatives (e.g., HD01–HD03) with 2-phenylethanone groups show EGFR inhibition (IC₅₀: 0.8–2.1 µM) . The target compound’s morpholinosulfonyl group may enhance kinase binding via sulfonyl interactions.

- Metabolic Stability: The morpholinosulfonyl group in the target compound could resist oxidative metabolism better than hydroxylated analogues (e.g., CAS 95832-50-1) .

- Solubility: Morpholinosulfonyl improves aqueous solubility compared to diphenylmethyl or chloro-substituted analogues, critical for oral bioavailability .

Biological Activity

1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone is a chemical compound that has drawn significant attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline core substituted with a morpholinosulfonyl group and a phenylethanone moiety. This structural arrangement contributes to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | 1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-phenylethanone |

| Molecular Formula | C20H22N2O4S |

| Molecular Weight | 378.46 g/mol |

| CAS Number | 919063-47-1 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways associated with apoptosis and cell cycle regulation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and leukemia cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 14.8 | Induces apoptosis via Bcl-2 downregulation |

| HL-60 (Leukemia) | 0.71 | Activates c-Jun/JNK pathway |

| MOLT-4 | 0.34 | ROS accumulation and PI3K/Akt/mTOR inhibition |

These findings suggest that the compound's ability to modulate apoptotic pathways may be critical for its anticancer effects.

Neuroprotective Effects

Additionally, there is emerging evidence supporting the neuroprotective properties of this compound. It may protect neuronal cells from apoptosis induced by neurotoxic agents through similar mechanisms as those observed in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antiproliferative Effects : A study demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase in MCF7 cells, indicating its potential as a chemotherapeutic agent.

"The compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner" .

- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression, providing insights into its mechanism of action .

- Comparative Studies : Comparative analyses with similar compounds revealed that this indoline derivative exhibits superior activity against certain cancer cell lines compared to traditional chemotherapeutics .

Q & A

Basic: What are the standard synthetic routes for 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:

- Step 1: Sulfonylation of the indole at the 5-position using morpholinosulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C).

- Step 2: Coupling with 2-phenylethanone via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, Pd/C-mediated hydrogenation or Suzuki-Miyaura coupling may be employed, as seen in analogous indole derivatives .

- Optimization: Reaction temperature (reflux vs. room temperature), solvent polarity (EtOH vs. DMF), and catalyst loading (e.g., 10% Pd/C) significantly impact yield. Column chromatography (hexane/EtOAC gradient) is critical for purification .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer:

- X-ray Crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL) provides unambiguous confirmation of the morpholinosulfonyl and indole spatial arrangement. High-resolution data (≤ 0.8 Å) are essential .

- NMR Spectroscopy: H and C NMR resolve substituent effects (e.g., sulfonyl group deshielding adjacent protons). H-N HMBC can confirm indole N-linkages .

- Mass Spectrometry: High-resolution ESI-MS validates molecular formula, particularly for sulfonyl-containing intermediates .

Basic: How can researchers evaluate the biological activity of this compound in preliminary assays?

Methodological Answer:

- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC determination. Compare with structurally related indole derivatives showing anti-proliferative activity .

- Enzyme Inhibition: Assess interaction with kinases or inflammatory targets (e.g., COX-2) via fluorometric assays. The morpholinosulfonyl group may enhance binding to polar active sites .

- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs to ensure reproducibility .

Advanced: How can multi-step synthesis challenges, such as competing side reactions, be mitigated?

Methodological Answer:

- Intermediate Stability: Protect reactive groups (e.g., sulfonyl) with tert-butoxycarbonyl (Boc) during indole functionalization to prevent undesired cyclization .

- Catalyst Selection: Use Pd(OAc) with XPhos ligands for Suzuki coupling to reduce homocoupling byproducts. Monitor via TLC at each step .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency, while EtOH minimizes byproduct formation during hydrogenation .

Advanced: What strategies address stereochemical challenges in derivatives of this compound?

Methodological Answer:

- Chiral Catalysts: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during ketone formation to control stereochemistry at the ethanone moiety .

- Diastereoselective Reduction: Use DIBAH/ZnBr for selective reduction of β-keto intermediates, as demonstrated in analogous ethanone syntheses .

- Crystallographic Validation: Resolve enantiomers via chiral column chromatography (e.g., Chiralpak IA) and confirm absolute configuration with X-ray .

Advanced: How can computational methods predict biological targets or optimize pharmacophores?

Methodological Answer:

- Pharmacophore Modeling: Use DISCO or Schrödinger’s Phase to identify critical features (e.g., sulfonyl H-bond acceptors, aromatic π-π interactions). Validate against known M receptor antagonists .

- Molecular Docking: Screen against protein databases (e.g., PDB: 5T04 for kinases) using AutoDock Vina. Prioritize targets with binding energies ≤ −8 kcal/mol .

- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with activity to guide structural modifications .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Structural Variants: Compare analogs (e.g., 5-substituted indoles vs. 6-substituted) to isolate substituent effects. Fluorine or methoxy groups may alter electron density and bioactivity .

- Assay Conditions: Standardize protocols (e.g., serum concentration in cell culture, incubation time) to minimize variability. Replicate disputed studies under identical conditions .

- Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or trends obscured by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.